Cas no 465514-39-0 (1-4-(Trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic Acid)

1-4-(Trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 1-[4-(Trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxylic acid
- 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
- 1-(4-trifluoromethylpyrimidin-2-yl)-piperidine-4-carboxylic acid
- 1-[4-(trifluoromethyl)pyrimid-2-yl]piperidine-4-carboxylic acid
- SCHEMBL895533
- MFCD02091615
- 465514-39-0
- 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylic acid
- J-504114
- DB-012668
- 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylicacid
- QYAIISDWPUEPHG-UHFFFAOYSA-N
- PS-6952
- A827074
- CS-0313182
- MB02226
- AKOS000311565
- DTXSID90380661
- 1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxylic acid, AldrichCPR
- 1-[4-(Trifluoromethyl)-2-pyrimidinyl]-4-piperidine carboxylic acid
- AP-653/41076514
- 1-4-(Trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic Acid
-
- MDL: MFCD02091615
- Inchi: InChI=1S/C11H12F3N3O2/c12-11(13,14)8-1-4-15-10(16-8)17-5-2-7(3-6-17)9(18)19/h1,4,7H,2-3,5-6H2,(H,18,19)
- InChI Key: QYAIISDWPUEPHG-UHFFFAOYSA-N
- SMILES: C1=CN=C(N=C1C(F)(F)F)N2CCC(CC2)C(=O)O
Computed Properties
- Exact Mass: 275.08800
- Monoisotopic Mass: 275.088
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 66.3A^2
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 140 °C
- Boiling Point: 430.2±55.0 °C at 760 mmHg
- Flash Point: 214.0±31.5 °C
- Refractive Index: 1.513
- PSA: 66.32000
- LogP: 1.86140
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1-4-(Trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-4-(Trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic Acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-4-(Trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM520649-1g |
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylic acid |
465514-39-0 | 97% | 1g |
$61 | 2024-07-16 | |
Key Organics Ltd | PS-6952-5MG |
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
465514-39-0 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Fluorochem | 013098-10g |
1-[4-(Trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxylic acid |
465514-39-0 | 97% | 10g |
£352.00 | 2022-02-28 | |
abcr | AB223523-10 g |
1-[4-(Trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxylic acid; 95% |
465514-39-0 | 10g |
€440.60 | 2023-01-26 | ||
Matrix Scientific | 082738-1g |
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid, 97% |
465514-39-0 | 97% | 1g |
$112.00 | 2023-09-06 | |
Matrix Scientific | 082738-10g |
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid, 97% |
465514-39-0 | 97% | 10g |
$620.00 | 2023-09-06 | |
Key Organics Ltd | PS-6952-1MG |
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
465514-39-0 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | PS-6952-10MG |
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
465514-39-0 | >90% | 10mg |
£63.00 | 2025-02-09 | |
TRC | T797248-500mg |
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid |
465514-39-0 | 500mg |
$ 65.00 | 2022-06-02 | ||
Apollo Scientific | PC9763-250mg |
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
465514-39-0 | 97% | 250mg |
£15.00 | 2023-09-02 |
1-4-(Trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic Acid Related Literature
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on 1-4-(Trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic Acid
1-4-(Trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 465514-39-0, known as 1-4-(Trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic Acid, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a trifluoromethyl group attached to a pyrimidine ring and a piperidine moiety with a carboxylic acid functional group. These structural elements contribute to its intriguing chemical properties and potential biological activities.
Recent studies have highlighted the importance of trifluoromethyl groups in modulating the pharmacokinetic profiles of bioactive molecules. The presence of this group in the compound suggests that it may exhibit enhanced stability, lipophilicity, and bioavailability, making it a promising candidate for drug development. Additionally, the pyrimidine ring is a well-known heterocyclic structure that is frequently found in various bioactive compounds, including antiviral and anticancer agents. This moiety often plays a critical role in molecular recognition and binding interactions with biological targets.
The piperidine moiety in this compound adds another layer of complexity to its structure. Piperidine derivatives are widely studied for their potential as kinase inhibitors, ion channel modulators, and other therapeutic agents. The carboxylic acid group further enhances the compound's versatility by providing opportunities for functionalization, such as the formation of amides or esters, which can be tailored to specific biological applications.
From a synthetic standpoint, the construction of this compound involves advanced methodologies in organic chemistry. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and enamine chemistry, to efficiently synthesize this complex molecule. These methods not only ensure high yields but also allow for precise control over the stereochemistry and regioselectivity of the product.
Recent experimental findings have demonstrated that 1-4-(Trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic Acid exhibits potent inhibitory activity against several key enzymes involved in inflammatory pathways. For instance, studies have shown that this compound can effectively suppress the activity of cyclooxygenase (COX) enzymes, which are central mediators of inflammation and pain. Furthermore, preliminary in vivo studies suggest that it may possess anti-inflammatory properties comparable to those of established nonsteroidal anti-inflammatory drugs (NSAIDs), but with potentially fewer side effects.
Beyond its enzymatic inhibitory properties, this compound has also shown promise as a potential modulator of ion channels. Ion channels are critical for various physiological processes, including neuronal signaling and cardiovascular function. By targeting these channels, the compound could find applications in treating conditions such as epilepsy, chronic pain syndromes, and arrhythmias.
The integration of cutting-edge computational techniques has further enhanced our understanding of this compound's biological interactions. Molecular docking studies have revealed that the trifluoromethyl group plays a pivotal role in stabilizing interactions within enzyme active sites through fluorine-mediated hydrogen bonding and hydrophobic interactions. These insights provide valuable guidance for further optimization of the compound's pharmacological profile.
In terms of therapeutic applications, ongoing research is exploring the potential of this compound as an anti-inflammatory agent with improved safety profiles compared to existing therapies. Preclinical studies are currently underway to evaluate its efficacy in animal models of inflammatory diseases such as arthritis and colitis. Additionally, investigations into its potential use as an anticancer agent are being conducted, focusing on its ability to inhibit key oncogenic pathways.
The development of novel synthetic routes for this compound has also been a focal point of recent research efforts. By leveraging sustainable chemistry principles and green synthesis methodologies, scientists aim to reduce the environmental footprint associated with its production while maintaining high levels of purity and scalability.
In conclusion, 1-4-(Trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic Acid represents a compelling example of how structural diversity can be harnessed to create bioactive molecules with significant therapeutic potential. Its unique combination of structural features positions it as a promising candidate for addressing unmet medical needs across multiple therapeutic areas. As research continues to unfold, this compound is expected to play an increasingly important role in advancing drug discovery and development efforts.
465514-39-0 (1-4-(Trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic Acid) Related Products
- 2034444-91-0(2-methyl-3-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide)
- 2228317-87-9(2-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl-2,2-difluoroethan-1-ol)
- 56158-51-1(8-Chloro-10-3-4-(2-hydroxyethyl)-1-piperazinylpropyl-10H-phenothiazin-3-ol Dihydrochloride)
- 2649013-67-0(5-(1-isocyanatocyclopropyl)-1,4-dimethyl-1H-pyrazole)
- 2168145-29-5({7,7-dimethyl-8-oxaspiro4.5decan-1-yl}methanamine)
- 2229483-63-8(1,1-difluoro-3-(5-fluoro-2-nitrophenyl)propan-2-amine)
- 1214369-26-2(Methyl 3,5-di(pyridin-3-yl)isonicotinate)
- 2138356-75-7(N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-5-bromo-1,3-thiazole-4-carboxamide)
- 2171950-28-8(7-chloro-4-methyl-1H-indazole-3-carbaldehyde)
- 338965-00-7(N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide)
